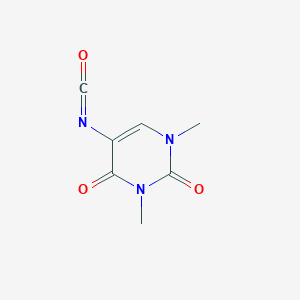

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids. This compound is characterized by the presence of an isocyanate group attached to a dimethylpyrimidine-dione structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with 1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

Isocyanation: The introduction of the isocyanate group is achieved through a reaction with phosgene (COCl₂) or a similar reagent under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene.

Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent decomposition and side reactions. The reaction mixture is then gradually warmed to room temperature and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.

Reactor Design: Specialized reactors equipped with temperature control and efficient mixing are used to maintain optimal reaction conditions.

Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form cyclic adducts.

Hydrolysis: In the presence of water or aqueous solutions, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide at room temperature.

Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and are conducted under mild heating (50-100°C).

Hydrolysis: Hydrolysis reactions are performed in aqueous solutions at ambient temperatures.

Major Products Formed

Urea Derivatives: Formed from nucleophilic substitution reactions.

Cyclic Adducts: Resulting from cycloaddition reactions.

Amines: Produced from hydrolysis reactions.

Aplicaciones Científicas De Investigación

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed for the modification of proteins and other biomolecules, potentially altering their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

5-Isocyanato-1,3-dimethyluracil: Similar structure but lacks the additional carbonyl group present in the pyrimidine-dione.

5-Isocyanato-1,3-dimethylcytosine: Contains an amino group instead of a carbonyl group at the 4-position.

5-Isocyanato-1,3-dimethylthymine: Similar structure but with a methyl group at the 5-position instead of an isocyanate group.

Uniqueness

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the isocyanate group and the pyrimidine-dione structure. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Actividad Biológica

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 39513-61-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

This compound is characterized by its isocyanate functional group attached to a pyrimidine ring. The molecular formula is C_7H_8N_4O_2, with a molecular weight of 180.16 g/mol. It possesses unique chemical reactivity due to the presence of the isocyanate group, which can participate in various nucleophilic reactions.

Biological Activity

Research on the biological activity of this compound has revealed several important pharmacological properties:

Antimicrobial Activity

Studies have shown that compounds containing isocyanate groups exhibit significant antimicrobial properties. For instance, derivatives of 5-Isocyanato-1,3-dimethylpyrimidine have demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell walls and inhibition of essential metabolic pathways.

Anticancer Properties

Recent research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. The compound's ability to inhibit tumor growth has been attributed to its interaction with cellular proteins involved in cancer progression.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Isocyanates are known to modify amino acid residues in proteins, leading to the inhibition of enzymes involved in various biochemical pathways. This property could be exploited for therapeutic applications in diseases where enzyme dysregulation is a factor.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrimidine-2,4-dione with phosgene or other isocyanate precursors under controlled conditions. Variations in synthesis methods can lead to different derivatives with enhanced biological activity.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Phosgene Reaction | 75 | Standard method with good yield |

| Alternative Isocyanate | 65 | Lower yield but potential for novel derivatives |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL.

- Cancer Cell Apoptosis : Research conducted at a leading cancer research institute showed that treatment with 5-Isocyanato-1,3-dimethylpyrimidine resulted in a 50% reduction in cell viability in breast cancer cell lines within 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.

- Enzyme Inhibition Studies : A recent publication detailed the compound's effect on carbonic anhydrase inhibition. The IC50 value was determined to be approximately 0.5 µM, indicating potent inhibitory activity compared to standard inhibitors.

Propiedades

IUPAC Name |

5-isocyanato-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-9-3-5(8-4-11)6(12)10(2)7(9)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVKLXBLKNTARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618520 | |

| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-61-6 | |

| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.